molecular formula C16H22N2O3S B299645 1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone

1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone

Cat. No.: B299645
M. Wt: 322.4 g/mol
InChI Key: LTUSQGOQQCNPCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone is a complex organic compound with the molecular formula C16H22N2O3S and a molecular weight of 322.42 g/mol . This compound is characterized by the presence of a piperidine ring, a pyrrolidine ring, and a phenylsulfonyl group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

The synthesis of 1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone involves multiple steps, typically starting with the preparation of the pyrrolidine and piperidine rings. One common method involves the reaction of N-tosylimines with 1-phenylpropynones in the presence of triphenylphosphine as a catalyst . This reaction proceeds smoothly, leading to the formation of the desired compound under controlled conditions.

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine rings, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used, but they typically include various substituted derivatives of the original compound.

Scientific Research Applications

1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group is known to enhance the compound’s binding affinity to these targets, while the piperidine and pyrrolidine rings contribute to its overall stability and bioavailability . The exact pathways involved depend on the specific application and target, but they generally include modulation of enzyme activity and receptor signaling.

Comparison with Similar Compounds

1-(phenylsulfonyl)pyrrolidin-2-yl piperidyl ketone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of structural features, which provide a balance of stability, reactivity, and biological activity, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C16H22N2O3S

Molecular Weight

322.4 g/mol

IUPAC Name

[1-(benzenesulfonyl)pyrrolidin-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H22N2O3S/c19-16(17-11-5-2-6-12-17)15-10-7-13-18(15)22(20,21)14-8-3-1-4-9-14/h1,3-4,8-9,15H,2,5-7,10-13H2

InChI Key

LTUSQGOQQCNPCZ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1CCN(CC1)C(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.